molecular formula C11H14ClNO3 B3106781 N-(2-chloroethyl)-2,6-dimethoxybenzamide CAS No. 160538-61-4

N-(2-chloroethyl)-2,6-dimethoxybenzamide

Cat. No.: B3106781
CAS No.: 160538-61-4
M. Wt: 243.68 g/mol
InChI Key: FCXMXXBGGJIXGT-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-2,6-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloroethyl group and two methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2-chloroethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 2,6-dimethoxybenzoic acid and 2-chloroethylamine.

    Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.

    Product Isolation: The resulting this compound is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or borane complexes.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.

    Reduction: Formation of N-(2-chloroethyl)-2,6-dimethoxybenzylamine.

Scientific Research Applications

N-(2-chloroethyl)-2,6-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-2,6-dimethoxybenzamide involves the formation of DNA adducts through the alkylation of nucleophilic sites on DNA. This leads to the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis . The compound targets the N-7 position of guanine in DNA, forming stable adducts that disrupt cellular processes.

Comparison with Similar Compounds

N-(2-chloroethyl)-2,6-dimethoxybenzamide can be compared with other chloroethylating agents such as carmustine (BCNU) and lomustine (CCNU). These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Similar Compounds

    Carmustine (BCNU): Used in the treatment of brain tumors and lymphomas.

    Lomustine (CCNU): Employed in the treatment of Hodgkin’s lymphoma and brain tumors.

    Fotemustine: Investigated for its potential in treating melanoma and brain metastases.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

N-(2-chloroethyl)-2,6-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-8-4-3-5-9(16-2)10(8)11(14)13-7-6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXMXXBGGJIXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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